molecular formula C5H7BrF2 B2825000 3-Bromo-1,1-difluorocyclopentane CAS No. 1934853-45-8

3-Bromo-1,1-difluorocyclopentane

Cat. No.: B2825000
CAS No.: 1934853-45-8
M. Wt: 185.012
InChI Key: YKUBVXZNAYOTDW-UHFFFAOYSA-N
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Description

3-Bromo-1,1-difluorocyclopentane is an organic compound with the molecular formula C5H7BrF2 It is a cyclopentane derivative where the cyclopentane ring is substituted with a bromine atom at the third position and two fluorine atoms at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1-difluorocyclopentane typically involves the halogenation of cyclopentane derivatives. One common method is the bromination of 1,1-difluorocyclopentane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,1-difluorocyclopentane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted cyclopentane derivatives.

    Elimination Reactions: Formation of difluorocyclopentene.

    Oxidation and Reduction: Formation of various oxidized or reduced cyclopentane derivatives.

Scientific Research Applications

3-Bromo-1,1-difluorocyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-difluorocyclopentane depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the cyclopentane ring. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, forming a double bond in the cyclopentane ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    3-Chloro-1,1-difluorocyclopentane: Similar structure with a chlorine atom instead of bromine.

    3-Iodo-1,1-difluorocyclopentane: Similar structure with an iodine atom instead of bromine.

    1,1-Difluorocyclopentane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Uniqueness: 3-Bromo-1,1-difluorocyclopentane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts, while the fluorine atoms provide stability and influence the compound’s electronic properties.

Properties

IUPAC Name

3-bromo-1,1-difluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2/c6-4-1-2-5(7,8)3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUBVXZNAYOTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934853-45-8
Record name 3-bromo-1,1-difluorocyclopentane
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